molecular formula C12H14F5N3O4S B108660 Pyroxasulfone CAS No. 447399-55-5

Pyroxasulfone

Cat. No.: B108660
CAS No.: 447399-55-5
M. Wt: 391.32 g/mol
InChI Key: CASLETQIYIQFTQ-UHFFFAOYSA-N
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Description

Pyroxasulfone is a novel pre-emergence herbicide developed by K-I Chemical Research Institute Co., Ltd., Kumiai Chemical Industry Co., Ltd., and Ihara Chemical Industry Co., Ltd. It is primarily used to control grass and small-seeded broadleaf weeds in crops such as wheat, corn, and soybean. This compound inhibits the biosynthesis of very-long-chain fatty acids in plants, making it highly effective at lower application rates compared to other commercial herbicides .

Mechanism of Action

Target of Action

Pyroxasulfone is a pre-emergence herbicide that primarily targets the production of very long chain fatty acids (VLCFAs) in plants . VLCFAs play a crucial role in various biological processes, including the formation of cell membranes and energy storage . By inhibiting VLCFA synthesis, this compound disrupts these essential functions, leading to the death of the plant .

Mode of Action

This compound acts by inhibiting the elongation steps of VLCFA synthesis, which are normally catalyzed by VLCFA elongases . This inhibition results in a drastic reduction in the biosynthesis of VLCFAs and causes a build-up of fatty acid precursors . The herbicide is absorbed by the young roots and shoots of weeds after application and blocks apical division after plant germination .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of VLCFAs. This compound specifically inhibits many elongation steps catalyzed by VLCFA elongases . This inhibition disrupts the normal functioning of the plant, leading to its death . In resistant plants, several metabolites of this compound are formed via a glutathione (GSH) conjugation pathway .

Result of Action

The result of this compound’s action is the effective control of both grass and broadleaf weeds. It exhibits an excellent herbicidal activity and shows sufficient residual activity . This means that this compound remains effective for a longer period after application, providing extended weed control .

Action Environment

The efficacy of this compound is influenced by various environmental factors such as soil properties, rainfall, and field preparation . For instance, its herbicidal efficacy improves with smooth soil surface preparation . Moreover, this compound is stable and maintains its efficacy in soils with high organic matter content . It also dissipates in the environment primarily through leaching and gradual biotransformation to the major transformation product KIH-485-M-1 .

Biochemical Analysis

Biochemical Properties

Pyroxasulfone inhibits the biosynthesis of very-long-chain fatty acids in plants . This interaction with the biochemical pathway of fatty acid synthesis is the primary mechanism through which this compound exerts its herbicidal activity .

Cellular Effects

In terms of cellular effects, this compound has been found to cause neurotoxicities in the central and peripheral nervous system, such as axonal/myelin degeneration, myocardial degeneration/necrosis in rats and mice, inflammation, degeneration or necrosis of the skeletal muscle in rats and dogs, decreased kidney weight, retrograde (ascending) nephropathy in mice, and urinary bladder mucosal hyperplasia in rats .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the biosynthesis of very-long-chain fatty acids in plants . This inhibition disrupts normal plant growth and development, leading to the death of the weed .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, the herbicide dose required to reduce biomass by 50% (ED 50) in false cleavers ranged between 53 and 395 g ha −1 at Scott and Ellerslie, respectively .

Dosage Effects in Animal Models

In animal models, major adverse effects of this compound were observed, including neurotoxicities in the central and peripheral nervous system, myocardial degeneration/necrosis in rats and mice, inflammation, degeneration or necrosis of the skeletal muscle in rats and dogs, decreased kidney weight, retrograde (ascending) nephropathy in mice, and urinary bladder mucosal hyperplasia in rats .

Metabolic Pathways

This compound is involved in the metabolic pathway of very-long-chain fatty acid biosynthesis . It inhibits several fatty acid elongation steps for shoot formation and cell proliferation in the plants .

Transport and Distribution

Given its role as a pre-emergence herbicide, it is likely that this compound is transported through the plant’s vascular system where it inhibits the biosynthesis of very-long-chain fatty acids .

Subcellular Localization

Given its mechanism of action, it is likely that this compound interacts with enzymes involved in fatty acid biosynthesis, which are typically located in the cytoplasm or endoplasmic reticulum of plant cells .

Preparation Methods

The synthesis of pyroxasulfone involves several key steps:

    Hydroxylation Reaction: A reactant undergoes hydroxylation to form an intermediate.

    Fluoromethylation Reaction: The intermediate is then subjected to fluoromethylation.

    Chlorination Reaction: The resulting compound undergoes chlorination to form another intermediate.

    Combination and Separation: The intermediates are mixed, and water is added to separate the organic phase.

    Oxidation Reaction: A solvent and an oxidant are added to the transition intermediate to obtain this compound.

Industrial production methods focus on optimizing yield and reducing byproducts, thereby minimizing waste and implementing solvent recycling .

Chemical Reactions Analysis

Pyroxasulfone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

3-[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylsulfonyl]-5,5-dimethyl-4H-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F5N3O4S/c1-11(2)4-7(19-24-11)25(21,22)5-6-8(12(15,16)17)18-20(3)9(6)23-10(13)14/h10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASLETQIYIQFTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)S(=O)(=O)CC2=C(N(N=C2C(F)(F)F)C)OC(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F5N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4058104
Record name Pyroxasulfone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447399-55-5
Record name Pyroxasulfone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=447399-55-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyroxasulfone [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyroxasulfone
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyroxasulfone
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Record name PYROXASULFONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Pyroxasulfone is a very-long-chain fatty acid elongase (VLCFAE) inhibitor, categorized as a WSSA Group 15 herbicide. [ [] ] VLCFAEs are crucial enzymes involved in the biosynthesis of very-long-chain fatty acids (VLCFAs), essential components of plant cell membranes and cuticular waxes. By inhibiting VLCFAE activity, this compound disrupts the production of VLCFAs, ultimately leading to impaired cell membrane formation and compromised seedling growth, causing weed death. [ [], [] ]

ANone: this compound is characterized by the following:

  • Molecular formula: C12H13F5N2O4S [ [] ]

A: Research indicates that soil properties, particularly clay and organic matter content, can influence the efficacy of this compound. Higher rates of this compound may be required to achieve effective weed control in soils with higher clay or organic matter content. [ [] ] This is likely due to increased binding of this compound to these soil components, reducing its availability for plant uptake.

A: Studies evaluating sorption coefficients have shown that this compound exhibits relatively low soil binding compared to other herbicides like S-metolachlor and dimethenamid-P. [ [] ] This implies that this compound is more prevalent in the soil solution, making it more readily available for plant uptake and contributing to its efficacy even at lower application rates.

A: Research suggests that this compound is most effective against wild oat when applied preemergence. [ [] ] The herbicide tends to remain in the top layer of the soil, making it crucial for the seed or the emerging shoot to intercept this layer for optimal control. Deep-seeded wild oat may emerge from below the effective herbicide zone, potentially reducing this compound efficacy.

A: Yes, cases of this compound resistance have emerged in certain weed species, including Lolium rigidum (annual ryegrass) and Amaranthus tuberculatus (tall waterhemp). [ [], [] ] One identified resistance mechanism involves enhanced metabolic detoxification through glutathione conjugation. [ [], [] ] Glutathione transferases (GSTs) play a role in conjugating this compound to glutathione, facilitating its breakdown and reducing its herbicidal activity.

A: Research has identified a specific glutathione transferase isoform, GSTF13, which is significantly more abundant in this compound-resistant L. rigidum populations. [ [] ] This suggests that GSTF13 may be a key player in conferring this compound resistance. Further investigation into this resistance mechanism can aid in developing strategies to mitigate or overcome this compound resistance in weed populations.

ANone: Studies have evaluated the safety of this compound in various crops.

  • Corn (Zea mays): Corn shows excellent tolerance to both preemergence and postemergence applications of this compound at labeled rates. [ [] ]
  • Sunflower (Helianthus annuus): Sunflower exhibits adequate tolerance to this compound applied alone or in combination with sulfentrazone. [ [], [] ]
  • Wheat (Triticum aestivum): Wheat generally demonstrates good tolerance to preemergence this compound. [ [], [], [], [] ]
  • Field pea (Pisum sativum): Field pea generally shows good tolerance to this compound, although higher rates may cause injury at locations with low organic matter and high precipitation. [ [] ]
  • Sweetpotato (Ipomoea batatas): Sweetpotato exhibits some tolerance to this compound, with lower rates being safer for pretransplant application. [ [] ]
  • Peanut (Arachis hypogaea): Peanut varieties generally display good tolerance to preemergence this compound. [ [], [] ]
  • Potato (Solanum tuberosum): Potato shows good tolerance to preemergence applications of this compound at rates up to 0.15 kg ai ha−1. [ [] ]
  • Spring planted cereals: Among spring-planted cereals, wheat exhibits the highest tolerance to this compound, followed by barley and durum wheat, while oats are the most sensitive. [ [] ]
  • Vegetable soybean: Vegetable soybean cultivars generally demonstrate similar tolerance to this compound compared to grain-type soybean. [ [] ]
  • Snap bean (Phaseolus vulgaris): Snap bean exhibits variable tolerance to this compound, with many cultivars being sensitive, particularly under conditions of high water supply. [ [] ]
  • Rice (Oryza sativa): Rice shows significant injury from fall-applied this compound, even at suggested use rates, making it unsuitable for use in rice production systems. [ [] ]

A: Research indicates that this compound dissipation in the soil is influenced by environmental factors such as temperature and moisture. [ [] ] Half-life values (DT50) have been reported to range from 15.4 to 134 days, suggesting that the herbicide can persist long enough to provide residual weed control but is unlikely to cause excessive injury to rotational crops. [ [], [] ]

A: Research has demonstrated the effectiveness of two-pass herbicide programs incorporating this compound for controlling glyphosate-resistant Palmer amaranth in glyphosate/dicamba-resistant soybean. [ [] , [], [] ] Preemergence applications of various herbicide premixes or tank mixtures containing this compound followed by an early postemergence treatment of glyphosate + dicamba provided excellent control of this troublesome weed. [ [] ]

A: Studies on this compound dissipation and mobility in soil suggest that the herbicide can move downward in the soil profile, particularly under certain environmental conditions. [ [] ] This highlights the need for responsible this compound application practices to minimize potential leaching and contamination of groundwater resources.

ANone: Depending on the specific weed species and cropping system, several alternative herbicides with different modes of action can be considered:

  • Prosulfocarb plus S-metolachlor: A preemergence herbicide combination that provides effective control of rigid ryegrass. [ [] ]
  • Flufenacet: A soil-applied herbicide that offers good control of rattail fescue. [ [] ]
  • Clomazone: A preemergence herbicide that can control glyphosate-resistant Italian ryegrass. [ [], [] ]

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